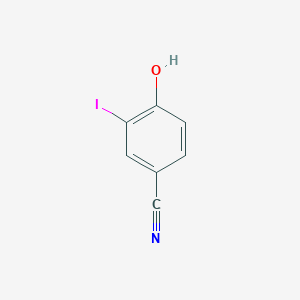

![molecular formula C14H11BrN2O2S B1313698 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-37-8](/img/structure/B1313698.png)

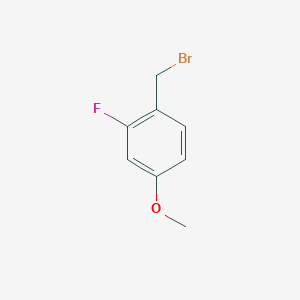

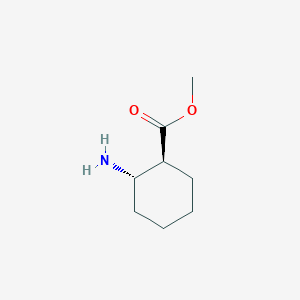

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Übersicht

Beschreibung

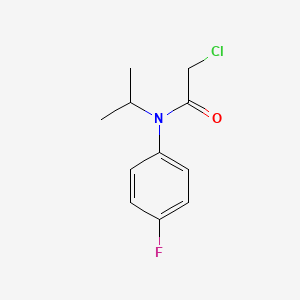

“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a fused solid with a brown appearance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the protodeboronation of alkyl boronic esters has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a fused solid with a brown appearance . Its molecular weight is 337.19 .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

3-(Bromoacetyl)coumarins

- Field : Organic Chemistry

- Application : 3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They also are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities .

- Method : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

-

3-Bromo-2-methylphenol (BrMP)

- Field : Biochemistry

- Application : 3-Bromo-2-methylphenol (BrMP) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.

- Method : This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.

-

Synthesis of Selected Alkaloids

- Field : Organic Chemistry

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Reactions of Indole with Nucleophiles

- Field : Organic Chemistry

- Application : In a similar fashion, Pelkey et al. demonstrated that 1,2-bis(phenylsulfonyl)indole would undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .

- Method : The phenylsulfonyl group can be removed by treatment with sodium–mercury amalgam to produce skatole .

-

Synthesis of Pyrrolopyridine Derivatives

- Field : Organic Chemistry

- Application : Pyrrolopyridine derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of pyrrolopyridine derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .

- Results : Pyrrolopyridines, both natural and synthetic, show various biologically vital properties .

-

Biological Potential of Pyrrolopyridine Derivatives

- Field : Pharmaceutical Sciences

- Application : Pyrrolopyridine derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of pyrrolopyridine derivatives .

- Method : Various natural compounds contain pyrrolopyridine as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : From the literature, it is revealed that pyrrolopyridine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Reactions of Pyrrolopyridine with Nucleophiles

- Field : Organic Chemistry

- Application : In a similar fashion, Pelkey et al. demonstrated that 1,2-bis(phenylsulfonyl)indole would undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .

- Method : The phenylsulfonyl group can be removed by treatment with sodium–mercury amalgam to produce skatole .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALZHLDFXNLJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457099 | |

| Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

744209-37-8 | |

| Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)